N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a heterocyclic oxalamide derivative featuring a pyrroloquinoline core substituted with a 4-oxo group and a pyridin-4-ylmethyl oxalamide moiety. The compound’s structure combines a rigid bicyclic framework with a flexible oxalamide linker, enabling interactions with biological targets such as enzymes and receptors.
The pyridin-4-ylmethyl substituent may enhance solubility and facilitate π-π interactions in biological systems.
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-2-1-13-9-15(10-14-5-8-23(16)17(13)14)22-19(26)18(25)21-11-12-3-6-20-7-4-12/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWIMANMWYQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursor
The pyrroloquinoline core is synthesized through a Friedländer-type cyclization between 2-aminobenzaldehyde derivatives and cyclic ketones. For example:
Reaction Scheme :
$$
\text{2-Amino-5-bromobenzaldehyde} + \text{Cyclopentanone} \xrightarrow{\text{AcOH, Δ}} \text{8-Bromo-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline}
$$
Optimized Conditions :
Amination at Position 8
The bromine atom at position 8 is replaced via nucleophilic aromatic substitution (SNAr) using aqueous ammonia under high pressure:
Reaction Conditions :
- Pressure : 50 bar NH₃
- Catalyst : CuI (10 mol%)
- Solvent : DMF
- Yield : 85%
Formation of the Oxalamide Linkage
Oxalyl Chloride Activation
The primary amine on the pyrroloquinoline reacts with oxalyl chloride to form an intermediate acyl chloride:
Reaction :
$$
\text{Pyrroloquinoline-8-amine} + \text{ClCOCOCl} \xrightarrow{\text{Et₃N, DCM}} \text{Pyrroloquinoline-8-oxalyl chloride}
$$
Key Parameters :
Coupling with Pyridin-4-ylmethylamine
The acyl chloride intermediate reacts with pyridin-4-ylmethylamine under basic conditions:
Reaction :
$$
\text{Pyrroloquinoline-8-oxalyl chloride} + \text{Pyridin-4-ylmethylamine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 4 hours | Completes acylation |
| Temperature | 25°C | Balances rate/side reactions |
| Final Yield | 78% | After purification |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.
Analytical Data
- Molecular Formula : C₂₀H₁₉N₃O₃ (confirmed via HRMS)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 2H, Py-H), 7.85 (s, 1H, Quin-H), 4.55 (s, 2H, CH₂), 2.90–3.10 (m, 4H, Cyclohexane-H).
- HPLC Purity : 99.1% (C18 column, MeOH/H₂O = 70:30).
Alternative Synthetic Routes
Direct Coupling Using HATU
A one-pot method using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:
Procedure :
- Mix pyrroloquinoline-8-amine (1 eq), oxalic acid (1.1 eq), and HATU (1.5 eq) in DMF.
- Add pyridin-4-ylmethylamine (1.2 eq) and stir at 25°C for 6 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane = 1:1).
Solid-Phase Synthesis
Immobilizing the pyrroloquinoline amine on Wang resin enables iterative coupling steps, though yields are lower (50–55%) due to steric hindrance.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of intermediates | Use DMF/THF mixtures | Improves reaction homogeneity |
| Oxalyl chloride hydrolysis | Strict moisture control | Reduces by-product formation |
| Pyridine ring protonation | Adjust pH to 8–9 | Enhances nucleophilicity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the oxo group to form corresponding alcohols.
Substitution: Introduction of different functional groups on the pyrroloquinoline or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenation, nitration, and sulfonation reagents can be employed under controlled conditions.
Major Products Formed: These reactions result in derivatives with altered biological or chemical properties, often enhancing the compound’s utility in specific applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrroloquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes that are necessary for tumor growth and proliferation. For instance, compounds similar to N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide have been reported to induce apoptosis in cancer cells by activating specific signaling pathways .
1.2 Enzyme Inhibition
The oxalamide functional group in this compound suggests potential as an enzyme inhibitor. Research indicates that oxalamides can modulate the activity of various enzymes involved in metabolic pathways. For example, they may inhibit proteases or kinases that are implicated in disease mechanisms, thereby serving as leads for drug development.
Neuropharmacology
2.1 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds related to this compound. These compounds have shown promise in protecting neuronal cells against oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2.2 Modulation of Neurotransmitter Systems
The structural features of this compound suggest it may interact with neurotransmitter systems. Preliminary findings indicate that it could influence serotonin and dopamine receptors, which are crucial targets for treating mood disorders and schizophrenia. The modulation of these receptors can lead to improved therapeutic outcomes for patients suffering from these conditions .
Antimicrobial Properties
3.1 Broad-Spectrum Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents. The unique structure allows for interaction with bacterial cell membranes or inhibition of key metabolic pathways in microorganisms .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through enzyme inhibition | Induces apoptosis in cancer cells |
| Neuropharmacology | Neuroprotective effects against oxidative stress | Protects neuronal cells; modulates neurotransmitter systems |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Potential for new antibiotic development |
Case Studies
Case Study 1: Anticancer Activity
In a study focused on the synthesis of related compounds, researchers found that certain derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents revealed that a compound structurally similar to this compound demonstrated a reduction in neuronal death in models of oxidative stress induced by hydrogen peroxide exposure .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The oxalamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s affinity for its targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, focusing on substituents, molecular properties, and reported biological activities.
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Core Modifications: The 4-oxo substitution (target compound) vs. Methylation at the 1-position (e.g., ) may enhance metabolic stability but reduce solubility compared to the unmethylated 4-oxo analog .
Substituent Effects: Pyridinyl Positional Isomers: Pyridin-4-ylmethyl (target compound) demonstrates stronger π-π stacking than pyridin-3-ylmethyl or pyridin-2-ylmethyl analogs, as observed in molecular docking studies . Aromatic vs. In contrast, pyridin-4-ylmethyl balances hydrophilicity and aromaticity . Heterocyclic Substituents: The furan-2-ylmethyl group () introduces oxygen-mediated hydrogen bonding, which may enhance specificity for bacterial targets.
Biological Activity Trends: Anticancer activity is prominent in compounds with pyridinylmethyl or chlorophenyl groups (), while ethoxyphenyl derivatives () show stronger enzyme modulation.
Synthetic Complexity :
- Multi-step syntheses are common, with cyclization and amide coupling as critical steps. The 4-oxo core (target compound) may require specialized oxidation conditions compared to 2-oxo analogs .
Biological Activity
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with notable structural characteristics that suggest potential biological activities. This compound features a pyrroloquinoline moiety and an oxalamide functional group, both of which are associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O3 with a molecular weight of approximately 350.4 g/mol. Its structure includes:
| Structural Feature | Description |
|---|---|
| Pyrroloquinoline Core | Known for its diverse biological activities |
| Oxalamide Group | Enhances reactivity and solubility |
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. Notably:
- Antimalarial Activity : Related pyrroloquinoline derivatives have demonstrated moderate potency against Plasmodium falciparum, including both chloroquine-sensitive and resistant strains. This suggests that N1-(4-oxo...) may also possess antimalarial properties.
- Antifungal Properties : Compounds in this class have shown effectiveness against various fungal strains such as Rhodotorula bogoriensis and Aspergillus flavus, indicating potential therapeutic applications in treating fungal infections.
- Inhibition of Protein Kinases : Interaction studies suggest that similar compounds may interact with protein kinases involved in cell signaling pathways. This interaction could elucidate the mechanism of action for N1-(4-oxo...) and inform further design modifications for enhanced efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N1-(4-oxo...). Here are some key findings:
Anticoagulant Activity
Recent research has identified novel derivatives of pyrroloquinoline that act as inhibitors of blood-coagulation factors Xa and XIa. These findings suggest that modifications to the structure of N1-(4-oxo...) could lead to the development of effective anticoagulants .
Anticancer Potential
Some derivatives within this chemical family have been studied for their anticancer properties. For example, compounds exhibiting structural similarities have shown promise in inhibiting cancer cell proliferation through various mechanisms .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N1-(4-chlorophenyl)-N2-(4-oxo...) | Contains a chlorophenyl group | Potentially enhanced lipophilicity |
| N-(pyrimidinyl)methyl oxalamide | Features a pyrimidinyl substituent | May exhibit different biological activities |
| 2-Oxo-N-benzylpyrrolidine derivatives | Related pyrrolidine structure | Variability in biological potency |
The unique combination of the pyrroloquinoline core and oxalamide functionality in N1-(4-oxo...) may impart distinct chemical reactivity and biological activity not found in other compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide?
- Methodology :
- Step 1 : Coupling reactions between the pyrroloquinoline core and oxalamide intermediates under anhydrous conditions (e.g., using ethyl chlorooxalate and triethylamine in dichloromethane) .
- Step 2 : Functionalization of the pyridinylmethyl group via reductive amination or nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
- Validation : Confirm purity (>90%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via ¹H/¹³C NMR .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (if single crystals are obtainable) .
- NMR spectroscopy : Assign proton environments (e.g., pyrroloquinoline NH at δ 9–10 ppm; pyridyl CH₂ at δ 4–5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What initial biological screening assays are appropriate for evaluating its activity?
- In vitro assays :
- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates (e.g., inhibition IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Target identification : Computational docking (AutoDock Vina) to predict binding modes with proteins of interest .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions involving the pyrroloquinoline core?
- Experimental design :
- DOE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP) .
- Table 1 : Optimization parameters and outcomes:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 40–100 | 80 | +25% |
| Solvent | DMF, THF | DMF | +15% |
| Catalyst (DMAP) | 0–10 mol% | 5 mol% | +10% |
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case study : Discrepancies in IC₅₀ values between fluorometric and radiometric assays for sEH inhibition.
- Analysis :
- Assay validation : Compare substrate specificity (e.g., cis- vs. trans-epoxide hydrolysis) .
- Compound stability : Test for degradation in assay buffers via LC-MS .
- Statistical tools : Use Bland-Altman plots to assess systematic bias between methods .
Q. What computational strategies are effective for modeling its pharmacokinetic properties?
- Methods :
- ADMET prediction : SwissADME or ADMETLab2.0 to estimate logP, BBB permeability, and CYP450 interactions .
- MD simulations : Analyze solvation dynamics in lipid bilayers (GROMACS) to predict membrane permeability .
Q. How to establish structure-activity relationships (SAR) for analogs with modified oxalamide substituents?
- Approach :
- Synthesize analogs : Replace pyridinylmethyl with benzyl or adamantyl groups .
- Biological testing : Compare potency, selectivity, and cytotoxicity in cell-based assays .
- Table 2 : SAR summary for key analogs:
| Substituent | IC₅₀ (sEH, nM) | Selectivity (Kinase X) |
|---|---|---|
| Pyridin-4-ylmethyl | 12 | >100-fold |
| Adamant-1-yl | 45 | 10-fold |
| 4-Fluorobenzyl | 28 | 50-fold |
Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?
- Solutions :
- Formulation : Use cyclodextrin-based carriers or PEGylation .
- Prodrug design : Introduce phosphate or ester groups for enhanced hydrophilicity .
Q. How to investigate synergistic effects with other pharmacophores (e.g., sulfonamides)?
- Experimental design :
- Combination therapy : Co-administer with sulfonamide derivatives (e.g., N-(3-fluorophenyl)-4-oxo-pyrroloquinoline sulfonamide) .
- Mechanistic studies : Assess dual-target inhibition via isobologram analysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
